molecular formula C10H7ClFN B3315604 2-Chloro-3-(2-cyano-3-fluorophenyl)-1-propene CAS No. 951893-79-1

2-Chloro-3-(2-cyano-3-fluorophenyl)-1-propene

Cat. No.: B3315604
CAS No.: 951893-79-1
M. Wt: 195.62 g/mol
InChI Key: CDVJWDBGYNBGHA-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-cyano-3-fluorophenyl)-1-propene is a useful research compound. Its molecular formula is C10H7ClFN and its molecular weight is 195.62 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Properties

A study highlighted the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials. This research points towards the importance of halogenated compounds in synthesizing medically relevant molecules, suggesting a potential application area for compounds like "2-Chloro-3-(2-cyano-3-fluorophenyl)-1-propene" in pharmaceutical synthesis (Qiu et al., 2009).

Material Science

In the realm of material science, transition metal compounds, particularly oxides, nitrides, carbides, and sulfides, have been extensively studied for their unique electronic and structural properties. These compounds find applications in catalysis, electronic devices, and environmental remediation. The study underscores the potential of complex halogenated compounds in designing new materials with enhanced functionalities (Chen, 1998).

Biomedical Applications

Although not directly related to "this compound," research on FTY720, an immunosuppressant with antitumor efficacy, showcases the potential of chemically synthesized compounds in cancer therapy. This suggests a broader research field where structurally complex compounds could be evaluated for their therapeutic potential, including in the treatment of cancer (Zhang et al., 2013).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives have been demonstrated to possess versatile ordering and self-assembly properties, making them useful in nanotechnology, polymer processing, and biomedical applications. This highlights the significance of structurally intricate compounds in supramolecular chemistry for developing advanced materials and nanoscale devices (Cantekin, de Greef, & Palmans, 2012).

Properties

IUPAC Name

2-(2-chloroprop-2-enyl)-6-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN/c1-7(11)5-8-3-2-4-10(12)9(8)6-13/h2-4H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVJWDBGYNBGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=C(C(=CC=C1)F)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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